1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOURXNTJPGAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
The compound's defining structural features include a spirocyclic framework that connects a benzofuran ring system to a piperidine ring through a shared spiro carbon atom. This arrangement imposes significant conformational constraints, potentially enhancing binding specificity in biological systems. The benzofuran moiety contributes aromaticity and planar rigidity, while the piperidine ring introduces basicity and three-dimensional flexibility.
At the 1'-position of the piperidine ring, a 5-chlorothiophene-2-carbonyl group is appended via a carbonyl linkage. The thiophene ring's chlorine substituent enhances electrophilicity and influences electronic distribution, which may modulate interactions with potential biological targets. The carbonyl group serves as a hydrogen bond acceptor, further diversifying the compound's interaction capabilities.
| Property | Value |
|---|---|
| CAS Number | 1797890-64-2 |
| Molecular Formula | C17H14ClNO3S |
| Molecular Weight | 347.81 g/mol |
| IUPAC Name | 1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
| Standard InChI | InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17 |
| Standard InChI Key | ZWOURXNTJPGAEO-UHFFFAOYSA-N |
General Synthetic Approaches
The synthesis of 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one involves multiple steps and can be approached through several synthetic routes. Based on the literature for similar compounds, three primary approaches have been identified:
Sequential Construction Strategy
This approach focuses on first synthesizing the spiro core structure (3H-spiro[isobenzofuran-1,3'-piperidin]-3-one), followed by N-acylation with 5-chlorothiophene-2-carbonyl chloride. This method provides good control over each synthetic stage but requires multiple steps.
Detailed Synthesis Protocols
Method 1: Sequential Construction via Spiro Core Formation
Preparation of 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Core
The synthesis begins with the preparation of the spirocyclic core structure, which serves as the key intermediate. This can be achieved through a lithiation-addition-cyclization sequence:
Lithiation of 2-bromobenzhydryl methyl ether : Treatment with n-butyllithium in tetrahydrofuran at -78°C generates a nucleophilic aryllithium species.
Addition to piperidone : The lithiated intermediate is added to 1-protected-3-piperidone (typically 1-methyl-4-piperidone or N-Boc-3-piperidone), forming a tertiary alcohol intermediate.
Acid-catalyzed cyclization : Treatment with an acid catalyst (typically p-toluenesulfonic acid or sulfuric acid) promotes cyclization to form the isobenzofuran ring system, generating the desired spirocyclic core.
N-deprotection : If a protecting group was used, this step involves its removal to liberate the piperidine nitrogen, typically using standard deprotection methods appropriate for the protecting group employed.
N-Acylation with 5-Chlorothiophene-2-carbonyl Chloride
The spirocyclic core is then functionalized through N-acylation with 5-chlorothiophene-2-carbonyl chloride:
Preparation of the acylating agent : 5-Chlorothiophene-2-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in dichloromethane with catalytic dimethylformamide.
N-acylation reaction : The spirocyclic intermediate (3H-spiro[isobenzofuran-1,3'-piperidin]-3-one) is treated with the freshly prepared 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine in dichloromethane or tetrahydrofuran at 0°C to room temperature.
Purification : The crude product is purified by column chromatography (typically using silica gel with a gradient of hexanes/ethyl acetate or dichloromethane/methanol) or by recrystallization from appropriate solvents.
Method 2: Convergent Synthesis via Functionalized Intermediates
Preparation of N-(5-Chlorothiophene-2-carbonyl)piperidine-3-one
N-acylation of piperidine-3-one : Piperidine-3-one is treated with 5-chlorothiophene-2-carbonyl chloride in the presence of a base (typically triethylamine or DIPEA) in dichloromethane at 0°C to room temperature.
Purification of acylated intermediate : The resulting N-(5-chlorothiophene-2-carbonyl)piperidine-3-one is purified by column chromatography or recrystallization.
Formation of the Spirocyclic Structure
Preparation of the aryllithium reagent : 2-Bromobenzaldehyde dimethyl acetal is treated with n-butyllithium in tetrahydrofuran at -78°C to generate the nucleophilic species.
Addition to the functionalized piperidine : The aryllithium reagent is added to N-(5-chlorothiophene-2-carbonyl)piperidine-3-one at -78°C, forming a tertiary alcohol intermediate.
Cyclization : Acid-catalyzed cyclization promotes the formation of the isobenzofuran ring and the spiro junction, yielding the target compound.
Method 3: Modification of Pre-existing Spiro Compounds
This approach utilizes commercially available 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride as the starting material:
Neutralization : The hydrochloride salt is neutralized to obtain the free base, typically using a base such as sodium bicarbonate or potassium carbonate in an aqueous/organic biphasic system.
N-acylation : The free base is acylated with 5-chlorothiophene-2-carbonyl chloride in the presence of an appropriate base. Various reaction conditions have been reported:
a. With N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 120°C for 6 hours.
b. With potassium carbonate and potassium iodide in N,N-dimethylformamide at 80°C for 18 hours.
c. With triethylamine in tetrahydrofuran at moderate temperatures.
Purification : The crude product is purified by reverse-phase HPLC using appropriate gradients (e.g., 95-50% aqueous ammonium acetate in acetonitrile) or by column chromatography.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts the efficiency of key reactions in the synthesis. A systematic evaluation of solvents provides valuable insights:
| Solvent | Application | Advantages | Limitations |
|---|---|---|---|
| Tetrahydrofuran | Lithiation, nucleophilic addition | Excellent solubility of organolithium reagents, moderate boiling point | Water-sensitive, requires anhydrous conditions |
| Dichloromethane | Acylation reactions | Good solubility, easy removal, low boiling point | Limited temperature range |
| N,N-Dimethylformamide | Nucleophilic substitutions | High polarity, good for SN2 reactions | High boiling point, difficult to remove completely |
| 1-Methyl-2-pyrrolidinone | High-temperature reactions | High boiling point, excellent solubility | Difficult workup, high cost |
| Acetonitrile | Acylation, substitution reactions | Moderate polarity, easy removal | Limited compatibility with strong bases |
Base Selection for N-acylation
The selection of an appropriate base for the N-acylation step is critical for achieving high yields and minimizing side reactions:
| Base | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Triethylamine | 0°C to RT, 4-8 hours | Readily available, good solubility | Potential for side reactions |
| N,N-Diisopropylethylamine | 0°C to RT, 4-12 hours | Sterically hindered, reduced side reactions | Higher cost |
| Potassium carbonate | RT to 80°C, 12-24 hours | Inexpensive, easy to handle | Heterogeneous reaction, longer reaction times |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | RT, 2-6 hours | Strong base, efficient for difficult substrates | Expensive, potential for side reactions |
Reaction Temperature and Time
Optimization of temperature and reaction duration is essential for maximizing yield while minimizing decomposition and side reactions:
| Reaction Step | Temperature Range | Typical Duration | Monitoring Technique |
|---|---|---|---|
| Lithiation | -78°C | 1-2 hours | TLC, quenching of aliquots |
| Nucleophilic addition | -78°C to 0°C | 2-4 hours | TLC |
| Acid-catalyzed cyclization | RT to 60°C | 6-24 hours | TLC, HPLC |
| N-acylation | 0°C to RT | 4-12 hours | TLC, HPLC |
| High-temperature coupling | 80-120°C | 6-18 hours | TLC, HPLC |
Purification and Characterization
Purification Techniques
Effective purification is critical for obtaining high-purity material suitable for biological evaluation or further synthetic elaboration:
Column Chromatography
Silica gel chromatography remains the most common purification method, with optimized mobile phase compositions:
| Mobile Phase Composition | Elution Pattern | Application |
|---|---|---|
| Hexanes/Ethyl acetate (gradient: 9:1 to 1:1) | Gradual elution of less polar impurities followed by product | General purification |
| Dichloromethane/Methanol (gradient: 98:2 to 95:5) | Efficient separation of polar impurities | Final purification |
| Toluene/Acetone (gradient: 9:1 to 7:3) | Alternative system for difficult separations | Separation of closely related impurities |
Recrystallization
Recrystallization provides crystalline material of high purity:
| Solvent System | Procedure | Advantages |
|---|---|---|
| Ethanol/Water | Dissolution in hot ethanol, slow addition of water | Good for moderate-polarity compounds |
| Ethyl acetate/Hexanes | Dissolution in minimum hot ethyl acetate, layering with hexanes | Excellent for non-polar compounds |
| Dichloromethane/Diethyl ether | Dissolution in dichloromethane, slow addition of diethyl ether | Effective for polar compounds |
Preparative HPLC
For challenging purifications or analytical samples:
| Column Type | Mobile Phase | Gradient Profile | Detection Method |
|---|---|---|---|
| C18 (Reverse-phase) | Acetonitrile/Water with 0.1% formic acid | 30% to 90% acetonitrile over 30 minutes | UV (254 nm, 280 nm) |
| Silica (Normal-phase) | Hexanes/Ethyl acetate | 5% to 50% ethyl acetate over 25 minutes | UV (254 nm) |
Spectral Characterization
Comprehensive spectroscopic analysis confirms the structure and purity of the synthesized compound:
Nuclear Magnetic Resonance Spectroscopy
1H NMR (400 MHz, CDCl3) expected signals:
- Aromatic protons of the isobenzofuran moiety: δ 7.20-7.40 ppm (multiplet, 4H)
- Thiophene protons: δ 6.80-7.10 ppm (doublet, 1H) and δ 7.30-7.50 ppm (doublet, 1H)
- Piperidine methylene protons: δ 1.70-3.90 ppm (complex multiplets, 8H)
13C NMR (100 MHz, CDCl3) expected signals:
- Carbonyl carbons: δ 160-170 ppm
- Aromatic and thiophene carbons: δ 120-140 ppm
- Spiro carbon: δ 85-95 ppm
- Piperidine carbons: δ 25-50 ppm
Infrared Spectroscopy
Key absorption bands:
- Lactone C=O stretching: 1760-1780 cm-1
- Amide C=O stretching: 1630-1650 cm-1
- C-O stretching: 1050-1250 cm-1
- C-Cl stretching: 600-800 cm-1
Mass Spectrometry
- Molecular ion peak [M]+ at m/z 347.81
- Characteristic isotope pattern for compounds containing chlorine (M+2 peak approximately 33% of the intensity of the molecular ion)
- Fragment peaks corresponding to loss of the 5-chlorothiophene-2-carbonyl moiety
Alternative Synthetic Approaches
Tandem Cyclization Approach
This approach involves a one-pot tandem reaction sequence:
Spiro Rearrangement Strategy
This approach utilizes rearrangement reactions to construct the spirocyclic framework:
Metal-Catalyzed Cross-Coupling Approach
This strategy employs transition metal catalysis:
- Preparation of organometallic building blocks containing the required functionalities.
- Palladium or copper-catalyzed cross-coupling to assemble the core structure.
- Subsequent functionalization to introduce the 5-chlorothiophene-2-carbonyl moiety.
Chemical Reactions Analysis
Types of Reactions: 1’-(5-Chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. Its structural characteristics allow it to interact with specific biological targets involved in cancer cell proliferation.
- Case Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The IC50 values were determined for different cell lines, showing significant potency against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 20.0 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.
- Study Findings : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Pharmacological Applications
1. Inhibition of Blood Coagulation
The compound has been investigated for its potential as an anticoagulant agent. Preliminary studies indicate that it may inhibit factor Xa, a key enzyme in the coagulation cascade.
- Mechanism of Action : The compound binds to the active site of factor Xa, preventing its interaction with prothrombin, thus inhibiting thrombin generation.
2. Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Research Overview : Animal models of Alzheimer's disease showed improved cognitive function when treated with the compound, potentially due to its anti-inflammatory properties.
Material Science Applications
The unique chemical structure of this compound allows it to be explored in material science for developing novel polymers and nanomaterials.
1. Polymer Synthesis
Researchers are investigating the use of this compound as a monomer in polymer synthesis due to its ability to form stable covalent bonds.
- Application Example : The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability | 250 °C | 300 °C |
| Tensile Strength | 50 MPa | 70 MPa |
Mechanism of Action
The mechanism of action of 1’-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the chlorothiophene moiety may interact with active sites in enzymes, while the spiro structure provides stability and specificity in binding.
Comparison with Similar Compounds
Chlorinated Spiro-isobenzofuran Derivatives
Chlorine substitution at different positions significantly alters physicochemical and biological properties:
Key Insight : Chlorine on the thiophene (target compound) may offer better steric compatibility with hydrophobic enzyme pockets compared to chlorine on the isobenzofuran core .
Fluorinated and Heteroaromatic Derivatives
Fluorine and other heterocycles modulate electronic properties and bioavailability:

Key Insight : The 5-chlorothiophene group in the target compound balances lipophilicity and electronic effects better than fluorine or phenyl substituents, as seen in pharmacokinetic studies of related spirolactones .
Piperidine vs. Pyrrolidine Spiro Analogs
Variations in the nitrogen-containing ring affect conformational flexibility:
Key Insight : Piperidine-based spiro compounds generally exhibit higher synthetic yields (~60–75%) compared to pyrrolidine analogs (~40–50%) due to reduced ring strain .
Biological Activity
The compound 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for enhancing biological activity through unique interactions with biological targets. The presence of the 5-chlorothiophene-2-carbonyl moiety and the isobenzofuran system contributes to its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar heterocyclic compounds. For instance, derivatives of glycyrrhetinic acid with fused heterocycles exhibited significant inhibitory effects on tumor cell lines, suggesting that structural modifications can enhance antitumor efficacy .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Glycyrrhetinic Acid Derivative | MCF-7 | 5.19 - 11.72 | Induces apoptosis |
| Compound 37 | Various | <10 | Inhibits cell migration |
The proposed mechanism of action for compounds similar to 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one involves the induction of apoptosis in cancer cells and inhibition of metastasis. This is achieved by disrupting microtubule dynamics and affecting cell cycle progression .
Neuroprotective Effects
Compounds with spirocyclic structures have also been studied for their neuroprotective properties. They may act as inhibitors of various neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Study on Anticancer Properties : A study evaluated the antiproliferative effects of various heterocyclic compounds on human breast cancer cell lines. The findings indicated that certain modifications in the structure significantly enhanced their potency against cancer cells, similar to the expected effects of 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one .
- Neuroprotective Study : Research demonstrated that certain derivatives exhibited protective effects against neuronal damage in models of Alzheimer's disease, indicating potential therapeutic applications for neurodegenerative disorders.
Q & A
What are the optimized synthetic routes for 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, and how can reaction conditions influence yield and purity?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach starts with lithiation of a brominated benzofuran precursor (e.g., 2-bromobenzhydryl methyl ether), followed by coupling with a piperidine derivative. The 5-chlorothiophene-2-carbonyl group is introduced via acylation using 5-chlorothiophene-2-carbonyl chloride under anhydrous conditions. Key factors affecting yield include:
- Temperature control during lithiation (e.g., −78°C for stability of intermediates) .
- Solvent selection (e.g., THF or DMF for optimal electrophile reactivity) .
- Catalyst choice (e.g., triethylamine for acid scavenging during acylation) .
Purification via column chromatography or recrystallization is critical to isolate the spiro compound from byproducts like unreacted starting materials or dehalogenated analogs .
Which spectroscopic and crystallographic methods are most effective for structural elucidation of this spiro compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., spiro junction protons at δ 4.5–5.0 ppm) and carbonyl signals (δ ~170 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran and piperidine moieties .
- X-ray Crystallography:
- Confirms spiro geometry and dihedral angles between rings. Data deposition in repositories like the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .
- Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., [M+H]+ ion matching C₁₈H₁₅ClNO₃S) .
How can researchers design assays to evaluate the biological activity of this compound, particularly in neurological targets?
Level: Advanced
Answer:
- Target Selection: Prioritize receptors with structural homology to known spiro compound targets (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) .
- In Vitro Assays:
- Radioligand Binding: Measure displacement of [³H]-ketanserin (5-HT₂A) or [³H]-spiperone (D₂) in transfected HEK293 cells .
- Functional Assays: Use calcium flux or cAMP assays to assess agonist/antagonist activity .
- Dose-Response Curves: Determine IC₅₀ values with 8–10 concentration points, ensuring statistical rigor (e.g., n ≥ 3 replicates) .
What strategies resolve contradictions in reported pharmacological data for spiro compounds like this one?
Level: Advanced
Answer:
- Meta-Analysis: Compare datasets across studies, focusing on variables like assay conditions (e.g., cell type, incubation time) .
- Structural Validation: Re-examine compound purity via HPLC and NMR to rule out batch-specific impurities .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to identify binding poses that explain divergent activity in related analogs .
How does the 5-chlorothiophene moiety influence the compound’s reactivity and bioactivity compared to other acyl groups?
Level: Advanced
Answer:
- Electronic Effects: The electron-withdrawing chlorine enhances electrophilicity of the carbonyl group, favoring nucleophilic attack (e.g., in enzyme active sites) .
- Hydrophobic Interactions: The thiophene ring improves membrane permeability, as shown in logP comparisons (ΔlogP ~0.5 vs. non-thiophene analogs) .
- Biological Selectivity: Thiophene derivatives exhibit higher affinity for sulfur-rich targets (e.g., cysteine proteases) compared to benzoyl or acetyl analogs .
What are best practices for stability studies under varying pH and temperature conditions?
Level: Basic
Answer:
- Accelerated Degradation Tests:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., hydrolyzed carbonyl) .
- Thermal Stability: Heat at 40–60°C in inert atmosphere; track decomposition using TGA/DSC .
- Light Sensitivity: Store in amber vials and test under UV/visible light to assess photolytic degradation .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
Level: Advanced
Answer:
- Core Modifications:
- Vary substituents on the piperidine ring (e.g., N-methyl vs. N-benzyl) to assess steric effects on receptor binding .
- Replace 5-chlorothiophene with other heterocycles (e.g., furan, pyridine) to probe electronic contributions .
- Pharmacophore Mapping: Use QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .
What computational tools predict the environmental impact or biodegradability of this compound?
Level: Advanced
Answer:
- EPI Suite: Estimates persistence (e.g., BIOWIN scores) and bioaccumulation potential .
- Molecular Dynamics: Simulate interactions with soil enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicology Databases: Cross-reference with analogs in the EPA’s CompTox Dashboard for hazard classification .
How should researchers address solubility challenges in in vivo studies?
Level: Basic
Answer:
- Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation: Synthesize hydrochloride or mesylate salts to improve bioavailability .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
What analytical techniques quantify trace impurities in synthesized batches?
Level: Advanced
Answer:
- HPLC-MS/MS: Detect and quantify impurities at ppm levels (e.g., dechlorinated byproducts) .
- ICP-OES: Screen for heavy metal residues (e.g., Pd from catalytic steps) .
- Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
